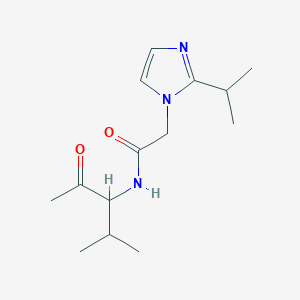![molecular formula C11H19NO B7558144 N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7558144.png)
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide, also known as ibogaine, is a psychoactive substance found in the root bark of the African shrub Tabernanthe iboga. It has been used traditionally in West African spiritual practices and has gained attention in recent years for its potential therapeutic applications.
Mecanismo De Acción
Ibogaine acts on several neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. It also has an affinity for certain receptors, including the NMDA receptor and the kappa opioid receptor. Its exact mechanism of action is not fully understood, but it is thought to promote neuroplasticity and enhance the brain's ability to rewire itself.
Biochemical and Physiological Effects:
Ibogaine has been shown to have a variety of effects on the body, including changes in heart rate, blood pressure, and body temperature. It also affects the liver and can cause changes in liver enzyme levels. Ibogaine is metabolized into several active compounds, including norN-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide, which has a longer half-life and may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide is its potential as a novel treatment for addiction, which is a significant public health issue. However, there are also limitations to its use in lab experiments, including its complex synthesis process, potential toxicity, and legal restrictions on its use in humans.
Direcciones Futuras
There are several areas of future research that could be explored with N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide, including:
1. Further investigation of its mechanism of action and how it affects different neurotransmitter systems in the brain.
2. Development of new synthetic methods for N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide and its analogs to improve its therapeutic potential and reduce toxicity.
3. Exploration of its potential use in treating other psychiatric disorders, such as depression and anxiety.
4. Investigation of its effects on neuroplasticity and how it may enhance the brain's ability to recover from damage or injury.
5. Examination of its long-term effects on the liver and other organs, as well as its potential for drug interactions with other substances.
In conclusion, N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide is a complex and potentially useful substance for the treatment of addiction and other psychiatric disorders. Further research is needed to fully understand its mechanism of action and therapeutic potential, as well as its limitations and potential risks.
Métodos De Síntesis
Ibogaine can be synthesized from the alkaloid voacangine, which is found in the seeds of the South African tree Voacanga africana. The synthesis process involves several steps, including oxidation, reduction, and cyclization reactions.
Aplicaciones Científicas De Investigación
Ibogaine has been studied for its potential use in treating addiction to opioids, cocaine, and other substances. It has been shown to reduce withdrawal symptoms and cravings, and may also have antidepressant and anti-anxiety effects.
Propiedades
IUPAC Name |
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-7(2)12-11(13)10-6-8-3-4-9(10)5-8/h7-10H,3-6H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFVLHWVIRHDNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1CC2CCC1C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-ylbicyclo[2.2.1]heptane-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Bromo-4,5-dimethoxyphenyl)methylamino]propanoic acid](/img/structure/B7558070.png)
![[1-[2-Chloro-5-(trifluoromethyl)anilino]-1-oxopropan-2-yl] 2-[(2,4-dichlorobenzoyl)amino]acetate](/img/structure/B7558080.png)
![3-[1-(2-Hydroxypropylamino)ethyl]benzenesulfonamide](/img/structure/B7558082.png)
![3-[(3,4-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7558094.png)
![1-[4-(4-Bromoanilino)piperidin-1-yl]ethanone](/img/structure/B7558103.png)

![1-[4-(2-Fluoroanilino)piperidin-1-yl]ethanone](/img/structure/B7558119.png)
![2,4-difluoro-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]aniline](/img/structure/B7558125.png)
![N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]oxan-4-amine](/img/structure/B7558131.png)
![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-[(1-Tert-butylpyrazol-4-yl)methylamino]-2-chlorobenzoic acid](/img/structure/B7558171.png)